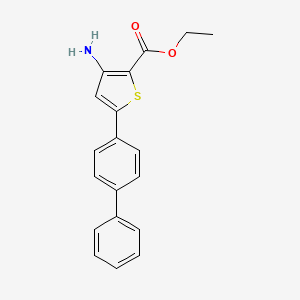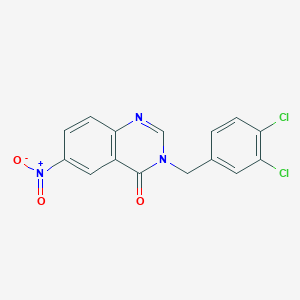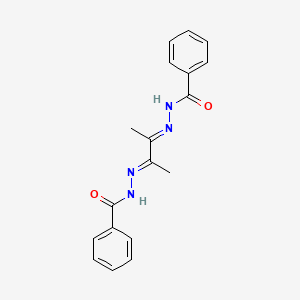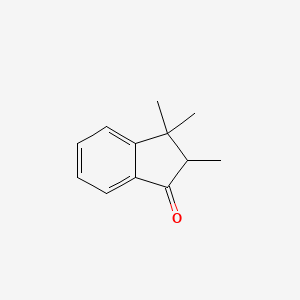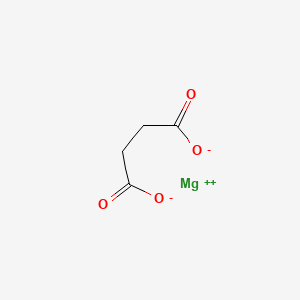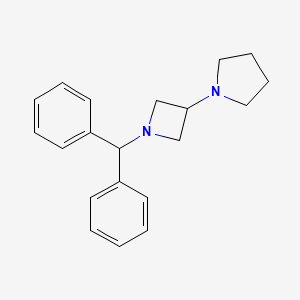
p-Xylylenebis(tetrahydrothiophenium chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Xylylenebis(tetrahydrothiophenium chloride) is a chemical compound with the molecular formula C16H24S2*2Cl and a molecular weight of 351.405 . This compound is known for its unique structure, which includes a thiolane ring and a phenyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Xylylenebis(tetrahydrothiophenium chloride) involves several steps. One common method includes the reaction of 4-(thiolanylmethyl)phenylmethanol with thionyl chloride to form the corresponding chloride derivative. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
p-Xylylenebis(tetrahydrothiophenium chloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiolane form.
Substitution: The chloride groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Xylylenebis(tetrahydrothiophenium chloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of p-Xylylenebis(tetrahydrothiophenium chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, bromide, bromide
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, iodide, iodide
Uniqueness
p-Xylylenebis(tetrahydrothiophenium chloride) is unique due to its specific chloride substituents, which can influence its reactivity and interactions compared to its bromide and iodide analogs. The chloride groups can make the compound more suitable for certain applications where a less reactive halide is preferred.
Eigenschaften
CAS-Nummer |
52547-07-6 |
|---|---|
Molekularformel |
C16H24Cl2S2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[[4-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H24S2.2ClH/c1-2-10-17(9-1)13-15-5-7-16(8-6-15)14-18-11-3-4-12-18;;/h5-8H,1-4,9-14H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
FAISJBNZYMVNGR-UHFFFAOYSA-L |
SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
Kanonische SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


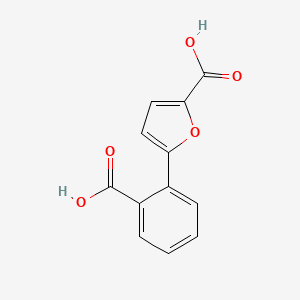
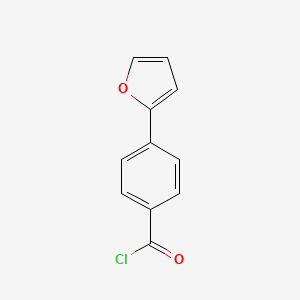
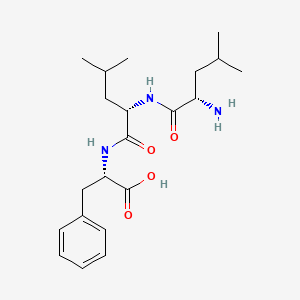

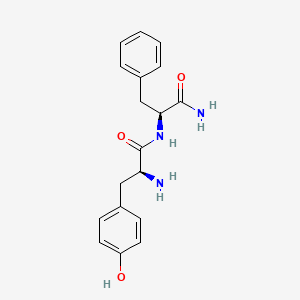
![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)

